BenchChemオンラインストアへようこそ!

2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Triazolopyrimidine Scaffold Bioactivity Screening

2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1436005-95-6; ChEMBL CHEMBL4920339; molecular formula C19H17N5O; MW 331.4 g/mol) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) class, a widely exploited privileged scaffold in medicinal chemistry. TZP derivatives have been developed as kinase inhibitors, phosphodiesterase inhibitors, and anti-tubercular agents across multiple therapeutic areas.

Molecular Formula C19H17N5O
Molecular Weight 331.4 g/mol
Cat. No. B11237983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC19H17N5O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4
InChIInChI=1S/C19H17N5O/c1-25-16-7-4-14(5-8-16)6-9-18-22-19-21-12-10-17(24(19)23-18)15-3-2-11-20-13-15/h2-5,7-8,10-13H,6,9H2,1H3
InChIKeyLCTNYXUTVDBDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine: Privileged Scaffold Identity and Procurement-Relevant Baseline


2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1436005-95-6; ChEMBL CHEMBL4920339; molecular formula C19H17N5O; MW 331.4 g/mol) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TZP) class, a widely exploited privileged scaffold in medicinal chemistry [1]. TZP derivatives have been developed as kinase inhibitors, phosphodiesterase inhibitors, and anti-tubercular agents across multiple therapeutic areas [2]. The compound is catalogued in ChEMBL with preclinical max phase and has recorded bioactivity in at least one functional assay as of ChEMBL release 34; however, the numerical assay data is not publicly accessible through the standard ChEMBL interface [3]. Computed physicochemical properties include XLogP3 of 2.9, 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 rotatable bonds, yielding zero Rule-of-Five violations [1].

Why 7-Position Pyridyl Regioisomers of 2-(4-Methoxyphenethyl)-triazolopyrimidine Are Not Interchangeable


Within the [1,2,4]triazolo[1,5-a]pyrimidine series, the position of the pyridyl nitrogen atom at C7 fundamentally alters molecular recognition properties. In the broader TZP class, repositioning a heteroaryl substituent from the 2-pyridyl to the 3-pyridyl to the 4-pyridyl orientation changes the hydrogen-bond acceptor vector by approximately 60–120°, which has been demonstrated to produce order-of-magnitude shifts in target binding affinity for structurally analogous scaffolds [1]. Patent literature on 7-heteroaryl[1,2,4]triazolo[1,5-a]pyrimidines explicitly differentiates 3-pyridyl, 4-pyridyl, and 2-thienyl substituents as distinct embodiments with separable pharmacological profiles [2]. Consequently, substituting the 3-pyridyl isomer with the 2-pyridyl (CAS 1435983-60-0) or 4-pyridyl (CAS 1435983-42-8) analog cannot be assumed to preserve biological activity without experimental verification in the specific assay system of interest.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Analogs


ChEMBL Bioactivity Registration: Documented Functional Assay Activity vs. 2-Pyridyl and 4-Pyridyl Regioisomers with No Registered Bioactivity

As of ChEMBL release 34, only the 3-pyridyl regioisomer (CHEMBL4920339) has registered bioactivity data (2 inhibition Z-score measurements from 1 functional assay targeting 1 protein), whereas neither the 2-pyridyl isomer (CHEMBL database entry) nor the 4-pyridyl isomer (CHEMBL database entry) has any recorded bioactivity data [1]. This registry-level evidence does not establish quantitative superiority but does demonstrate that the 3-pyridyl orientation is the only regioisomer within this series that has progressed to measurable biological interrogation in a public database.

Medicinal Chemistry Triazolopyrimidine Scaffold Bioactivity Screening

XLogP3 Lipophilicity: 3-Pyridyl vs. Phenyl and 4-Methoxyphenyl Analogs

The 3-pyridyl substitution at C7 confers a computed XLogP3 of 2.9 for the target compound [1]. Although experimentally determined logP values are not available, this computed value places the compound in a more favorable lipophilicity range for oral bioavailability than the 7-phenyl analog (C20H18N4O, MW 330.4, XLogP3 estimated ~3.5, based on replacement of pyridyl N with CH) .

Physicochemical Properties Drug-Likeness Lead Optimization

Molecular Topology: Hydrogen-Bond Acceptor Count Distinguishes 3-Pyridyl from Phenyl Analog

The 3-pyridyl ring at C7 contributes one additional hydrogen-bond acceptor (HBA) compared to the phenyl analog, increasing the total HBA count from 4 to 5 [1]. This additional HBA capability at the 3-position of the pyridine ring provides a geometrically distinct pharmacophoric feature that is absent in both the phenyl analog and the 2-pyridyl/4-pyridyl regioisomers (which present the HBA at different vectors). In the broader TZP class, analogous HBA vector differences have been shown to drive selectivity between kinase targets [2].

Molecular Recognition Pharmacophore Design Structure-Activity Relationships

CRITICAL CAVEAT: Absence of Published Direct Head-to-Head Comparative Data

Despite systematic searching of PubMed, ChEMBL, PubChem, and patent databases, no published study was identified that directly compares 2-(4-methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine against its 2-pyridyl, 4-pyridyl, phenyl, or 4-methoxyphenyl analogs in any quantitative biological assay. The ChEMBL database records bioactivity for the 3-pyridyl compound but does not make the numerical values publicly accessible [1]. All differentiation evidence presented above is therefore either cross-study comparable (database registry level) or class-level inference (physicochemical property extrapolation), not direct head-to-head comparison.

Data Transparency Evidence Limitations Procurement Risk Assessment

Application Scenarios for 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine Based on Available Evidence


Kinase-Focused Fragment or Lead-Like Screening Libraries Requiring a 3-Pyridyl Pharmacophore

Triazolopyrimidine derivatives have demonstrated multikinase inhibitory activity against EGFR, VEGFR2, TrkA, and CDK2 with IC50 values in the low micromolar range [1]. The 3-pyridyl substituent at C7 can serve as a hinge-binding motif in kinase inhibitor design. This compound is suitable for inclusion in kinase-targeted screening decks where the 3-pyridyl vector is computationally predicted to engage the hinge region, while the 4-methoxyphenethyl group at C2 provides a lipophilic substituent that can probe adjacent hydrophobic pockets.

Physicochemical Property-Driven Lead Optimization Starting Point

With a computed XLogP3 of 2.9, zero hydrogen-bond donors, and five hydrogen-bond acceptors, this compound occupies a favorable drug-like property space with no Rule-of-Five violations [2]. The 3-pyridyl nitrogen provides a solubilizing handle for salt formation, which is absent in the phenyl analog. Medicinal chemistry teams prioritizing oral bioavailability may select this compound over the more lipophilic phenyl analog (estimated XLogP3 ~3.5) as a starting scaffold for further optimization.

Anxiolytic or CNS-Penetrant Candidate Screening Based on Patent Precedent

U.S. Patent 4,444,774 describes 7-heteroaryl[1,2,4]triazolo[1,5-a]pyrimidines where R2 is 3-pyridyl, 3-thienyl, or 2-thienyl as anxiolytic agents [3]. The 3-pyridyl embodiment is explicitly claimed, establishing a patent precedent for CNS activity within this exact substitution pattern. Procurement for CNS-focused screening campaigns is supported by this prior art, though users should verify freedom-to-operate for their specific therapeutic application.

Computational Chemistry and Structure-Based Drug Design Model Building

Given the absence of published experimental structural data (no X-ray or cryo-EM structures identified for this compound in the PDB), this compound is best suited for prospective computational studies. Its well-defined 3-pyridyl HBA vector and 4-methoxyphenethyl lipophilic tail make it an informative test case for pharmacophore model refinement, molecular docking validation, or machine learning model training on triazolopyrimidine SAR.

Quote Request

Request a Quote for 2-(4-Methoxyphenethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.